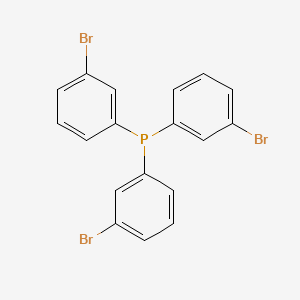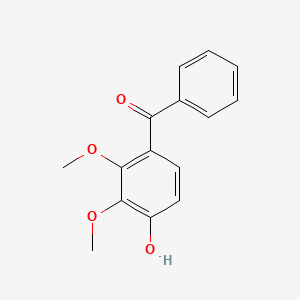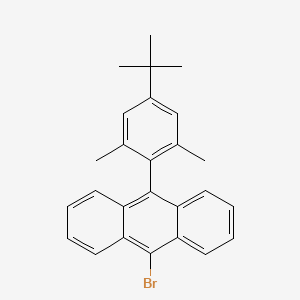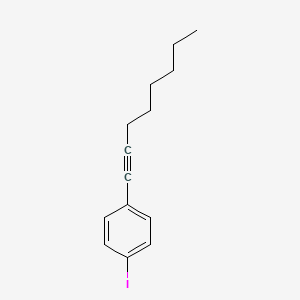
3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that play significant roles in various biological processes and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an indole derivative followed by the introduction of the hydroxyethyl group. The nitration process usually requires strong nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various functional groups at the nitro-substituted positions.
Scientific Research Applications
3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethyl group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethyl)-1H-indole-5-ol: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
4,6-Dinitro-1H-indole-5-ol:
3-(2-Hydroxyethyl)-4-nitro-1H-indole-5-ol: Contains only one nitro group, leading to different reactivity and properties.
Uniqueness
3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol is unique due to the combination of hydroxyethyl and dinitro functional groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
875666-44-7 |
|---|---|
Molecular Formula |
C10H9N3O6 |
Molecular Weight |
267.19 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-4,6-dinitro-1H-indol-5-ol |
InChI |
InChI=1S/C10H9N3O6/c14-2-1-5-4-11-6-3-7(12(16)17)10(15)9(8(5)6)13(18)19/h3-4,11,14-15H,1-2H2 |
InChI Key |
GIXSYNKWEIQMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=CN2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)


![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)

![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
![7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12593445.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)
![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)

![1-Propanesulfonic acid, 3-[[4'-(decyloxy)[1,1'-biphenyl]-4-yl]oxy]-](/img/structure/B12593485.png)
![[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12593489.png)
